Dbco-peg4-mmaf

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

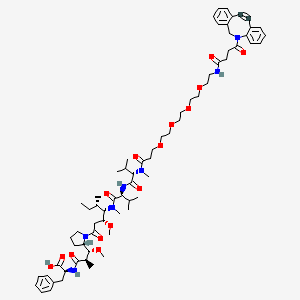

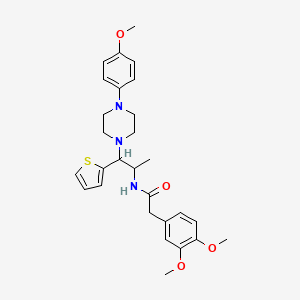

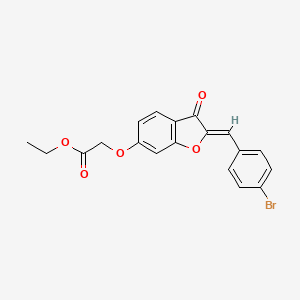

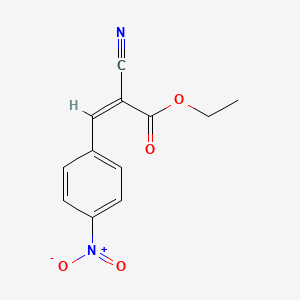

DBCO-PEG4-MMAF is a potent antitumor agent that is part of the antibody-drug conjugate (ADC) family . It is composed of the tubulin polymerization inhibitor MMAF and the cleavable linker DBCO-PEG4 .

Synthesis Analysis

This compound can be used in the synthesis of ADCs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of this compound is C69H99N7O15 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

This compound is a bioconjugate that allows for selective delivery of the cytotoxic agent to cancer cells, reducing off-target effects and increasing the therapeutic index .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 1266.6 and is soluble in DMSO, DCM, and DMF .科学的研究の応用

1. Antibody-Drug Conjugates in Oncology

DBCO-PEG4-MMAF plays a crucial role in the field of oncology, particularly in the creation of antibody-drug conjugates (ADCs). Zimmerman et al. (2014) demonstrated that using a cell-free protein expression system, site-specific incorporation of optimized non-natural amino acids facilitated near-complete conjugation of DBCO-PEG-monomethyl auristatin (DBCO-PEG-MMAF) to tumor-specific antibodies. This method enhances the potency of ADCs in cell cytotoxicity assays (Zimmerman et al., 2014).

2. Cartilage Tissue Engineering

In the domain of tissue engineering, this compound is used for in situ cross-linkable hydrogels. Han et al. (2018) synthesized HA-PEG4-DBCO and utilized it in cartilage regeneration, demonstrating its potential as an injectable scaffold for tissue engineering (Han et al., 2018).

3. Targeted Delivery of siRNA

The compound is also instrumental in the targeted delivery of small interfering RNA (siRNA) for cancer therapy. Klein et al. (2018) described the use of DBCO-PEG agents for folate receptor-directed surface functionalization of siRNA lipopolyplexes, enhancing their efficacy in tumor cell killing in vivo (Klein et al., 2018).

4. Gene Delivery Vehicles

In gene therapy, this compound is utilized in the development of gene delivery vehicles. Schmieder et al. (2007) showed that polyethylene glycol (PEG) functionalized with DNA-binding peptides and this compound can effectively transfect cells, indicating its potential in gene delivery applications (Schmieder et al., 2007).

5. Tissue Engineering Scaffolds

Mao et al. (2019) explored the use of DBCO-modified PCL-PEG (PCL-PEG-DBCO) in tissue engineering. They developed a bio-orthogonal reaction-based strategy for in situ specific and efficient cellularization of tissue engineering scaffolds (Mao et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWQPQSLVDNXHD-KAHYCXMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H99N7O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)